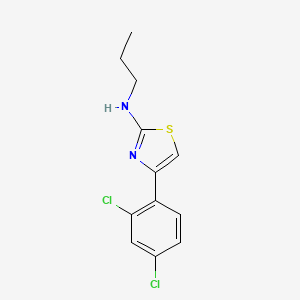

4-(2,4-dichlorophenyl)-N-propyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-N-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2S/c1-2-5-15-12-16-11(7-17-12)9-4-3-8(13)6-10(9)14/h3-4,6-7H,2,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWTVDLKDVFWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-N-propyl-1,3-thiazol-2-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with propylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the generation of hazardous waste and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Key Observations :

-

Acylation occurs selectively at the secondary amine site, forming stable amides .

-

Electron-withdrawing dichlorophenyl groups enhance electrophilicity of the thiazole ring, facilitating substitution at C-5 in some cases .

Electrophilic Aromatic Substitution

The dichlorophenyl substituent directs electrophiles to specific positions on the aromatic ring:

Mechanistic Insight :

-

Chlorine substituents deactivate the benzene ring, favoring nitration at the meta position relative to existing chlorine atoms .

-

Steric hindrance from the thiazole ring limits substitution at the ortho position .

Coupling Reactions

The thiazole core participates in cross-coupling reactions under transition-metal catalysis:

Data Highlights :

-

Suzuki coupling introduces aryl/heteroaryl groups at C-5 of the thiazole ring with yields up to 92% .

-

Buchwald–Hartwig amination enables C–N bond formation with secondary amines .

Multi-Component Reactions (MCRs)

The amine and thiazole functionalities enable participation in MCRs:

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde + Malononitrile | EtOH, reflux, 6 h | 4-(2,4-dichlorophenyl)-N-propyl-5-(pyran-2-yl)-1,3-thiazol-2-amine | 68% | |

| Isothiocyanate + Elemental Sulfur | DMF, 120°C, 8 h |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including 4-(2,4-dichlorophenyl)-N-propyl-1,3-thiazol-2-amine. Research indicates that compounds containing thiazole rings can inhibit tubulin polymerization, which is crucial for cancer cell proliferation:

- Mechanism of Action: The compound acts as a tubulin inhibitor by binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Case Studies: In vitro studies demonstrated that derivatives of this thiazole compound exhibited moderate to potent antiproliferative activity against various human cancer cell lines, including HepG2 (liver cancer) and SGC-7901 (gastric cancer) cells .

Antioxidant Properties

Thiazole derivatives have also been studied for their antioxidant capabilities. The ability to scavenge free radicals contributes to their potential in protecting cells from oxidative stress-related damage:

- Research Findings: Compounds similar to this compound have shown significant antioxidant activity in various assays, indicating their potential use in formulations aimed at reducing oxidative damage .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

- Efficacy Against Microorganisms: Studies reported moderate to good antibacterial activity against strains such as E. coli and S. aureus. The thiazole moiety appears crucial for enhancing antimicrobial efficacy .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Bioactivity: The N-propyl group in the target compound improves lipophilicity compared to analogs with methyl or hydrogen substituents (e.g., molecular weight difference: 287.21 vs. 245.12) . Chlorine substituents (2,4-dichloro vs.

Crystallographic and Packing Behavior :

- Compounds like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine exhibit C–H···Cl interactions , forming dimeric structures in the solid state .

- Schiff base derivatives (e.g., ) display planar geometries due to extended conjugation, favoring π-π stacking .

Synthetic Pathways :

- Thiazole cores are typically synthesized via cyclization of thioureas or thiosemicarbazides with α-haloketones .

- The N-propyl group in the target compound likely originates from propylamine in nucleophilic substitution reactions .

Biological Activity Trends :

Q & A

Q. What are the established synthetic routes for 4-(2,4-dichlorophenyl)-N-propyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions. A common approach involves refluxing 2-amino-4-(2,4-dichlorophenyl)thiazole with propyl halides or aldehydes in ethanol or toluene, catalyzed by glacial acetic acid. For example, a similar derivative (N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) was prepared by reacting thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) followed by pH adjustment for precipitation . Optimizing solvent polarity (e.g., DMF for crystallization) and reaction time (2–6 hours) is critical to achieving yields >70% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H NMR : Aromatic protons from the 2,4-dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while the propyl chain’s methylene protons resonate at δ 1.2–1.6 ppm.

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm the thiazole and amine groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 315) and fragment ions (e.g., loss of Cl⁻) validate the structure .

Q. How can researchers assess the purity of synthesized batches, and what analytical methods are recommended?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is acceptable for biological assays.

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1); Rf ≈ 0.5 .

- Elemental Analysis : Match calculated vs. observed C, H, N, S values (e.g., C: 53.3%, H: 4.2%, N: 9.3%) .

Advanced Research Questions

Q. How can structural contradictions between crystallographic data and computational models be resolved for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related thiazole derivative showed bond angles of 105.3° (C-S-C) and 117.8° (N-C-S) via SCXRD, which can be compared with DFT-optimized geometries . Discrepancies >2° may indicate lattice packing effects or computational basis-set limitations. Refinement using software like SHELXL and validation with PLATON are recommended .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays, and how should experimental controls be designed?

- MIC Assays : Test against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL). Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- SAR Insights : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance membrane penetration. Propyl chain elongation may reduce activity due to steric hindrance .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The thiazole’s C2-amine acts as a weak nucleophile. In reactions with alkyl halides, the propyl group’s introduction follows an SN2 mechanism, as evidenced by inversion of configuration in chiral analogs. Kinetic studies (monitored via ¹H NMR) show second-order dependence on substrate and nucleophile concentrations .

Q. How do environmental factors (pH, temperature) influence its stability in pharmacological studies?

- pH Stability : Degrades rapidly at pH <3 (acidic hydrolysis of the thiazole ring) but remains stable at pH 7.4 (simulated physiological conditions) for 24 hours.

- Thermal Stability : Decomposition occurs >200°C (TGA data), suggesting storage at 4°C in inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.